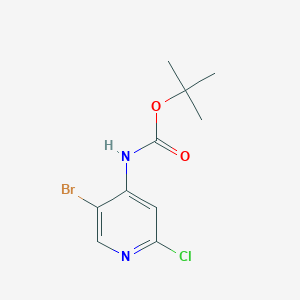

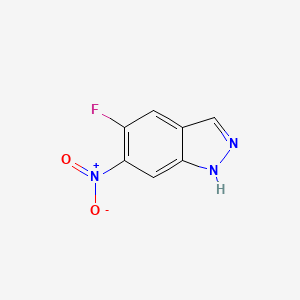

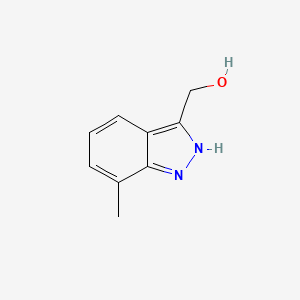

![molecular formula C7H9ClF3N3 B1446532 1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride CAS No. 1190972-66-7](/img/structure/B1446532.png)

1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride

説明

“1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride” is a chemical compound with the CAS Number: 1190972-66-7 . Its IUPAC name is 1-methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride . The molecular weight of this compound is 227.62 .

Synthesis Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride / antimony pentachloride .Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H8F3N3.ClH/c1-13-5-3-11-2-4(5)6(12-13)7(8,9)10;/h11H,2-3H2,1H3;1H . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .科学的研究の応用

Anti-Cancer Studies

This compound has been utilized in the synthesis of derivatives for anti-cancer studies. Specifically, it has shown promise in antiproliferative action against human colon cancer cell lines, such as HCT-116 and HT-29 . One derivative, referred to as RB7, demonstrated significant anticancer activity on HT-29 cells by inducing cell death through the mitochondrial apoptotic pathway .

Pharmaceutical Intermediate for Sitagliptin

MFCD16613984 serves as a key pharmaceutical intermediate in the preparation of Sitagliptin phosphate . Sitagliptin is an oral hypoglycemic agent and a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes .

Synthesis of Pyrazine Derivatives

The compound is involved in the synthesis of a wide array of pyrazine derivatives. These derivatives have diverse therapeutic applications, including antidepressant, antipsychotic, antihistamine, anti-fungal, antioxidant, and anti-inflammatory drugs .

Organic Synthesis Research

MFCD16613984 is used in organic synthesis research to create various derivatives with potential pharmacological properties. Its versatility in chemical reactions makes it a valuable compound for developing new medicinal drugs .

Drug Design and Development

Due to its structural properties, this compound is of interest in rational drug design and development. It provides a scaffold for creating molecules with desired biological activities, aiding in the discovery of novel therapeutics .

Analytical Chemistry

In analytical chemistry, MFCD16613984 can be used as a reference compound or a standard in the quantification of impurities in pharmaceuticals, such as the quantification of nitroso impurities in Sitagliptin by ultraperformance liquid chromatography .

将来の方向性

The trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Therefore, it is expected that this compound may have potential applications in these areas.

作用機序

Target of Action

The compound “1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride” is a pharmaceutical intermediate used in the preparation of Sitagliptin phosphate . Sitagliptin is an oral hypoglycaemic agent, a dipeptidyl peptidase-4 (DPP-4) inhibitor . Therefore, the primary target of this compound is likely the DPP-4 enzyme.

Mode of Action

These hormones help to regulate glucose homeostasis by increasing insulin synthesis and release .

Biochemical Pathways

The compound “1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride” likely affects the incretin hormone pathway. By inhibiting the DPP-4 enzyme, the degradation of incretin hormones is slowed, leading to an increase in their levels. This results in enhanced glucose-dependent insulin secretion, decreased glucagon secretion, and a reduction in fasting and postprandial glucose concentrations .

Pharmacokinetics

It is primarily excreted unchanged in the urine .

Result of Action

The result of the action of “1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride” is likely the regulation of glucose homeostasis. By increasing the levels of incretin hormones, it enhances insulin synthesis and release, decreases glucagon secretion, and reduces fasting and postprandial glucose concentrations .

Action Environment

The action of “1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride” can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. It is recommended to store the compound in a cool and dark place, at a temperature below 15°C . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s metabolic rate, the presence of other medications, and individual health conditions .

特性

IUPAC Name |

1-methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3.ClH/c1-13-5-3-11-2-4(5)6(12-13)7(8,9)10;/h11H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGFFUCEBNGVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNC2)C(=N1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

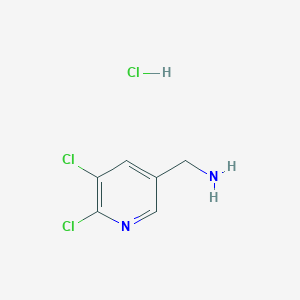

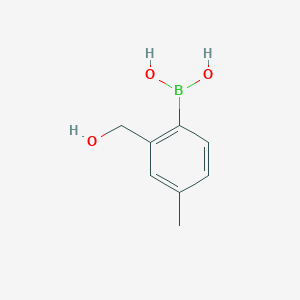

![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)

![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)

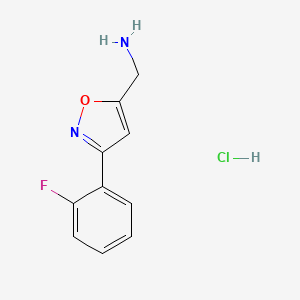

![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)